
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Final carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyrans with various functional groups.
Aplicaciones Científicas De Investigación
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
- 4-(Carboxymethyl)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- 4-(Carboxymethyl)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent (fluoro, chloro, bromo).
- Biological Activity: The fluoro derivative may exhibit different biological activities compared to its chloro and bromo counterparts due to the unique properties of the fluorine atom, such as its high electronegativity and small size.
- Reactivity: The reactivity of the compound in various chemical reactions may also differ based on the halogen substituent.
Propiedades
Número CAS |
85127-25-9 |
|---|---|
Fórmula molecular |
C12H11FO5 |
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
4-(carboxymethyl)-6-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c13-7-1-2-9-8(5-7)12(11(16)17,3-4-18-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
Clave InChI |
BRSULMUPNLGBHT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1(CC(=O)O)C(=O)O)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
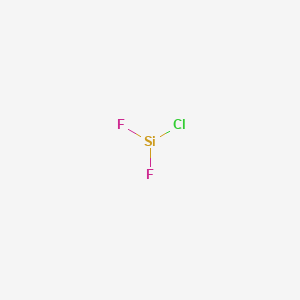
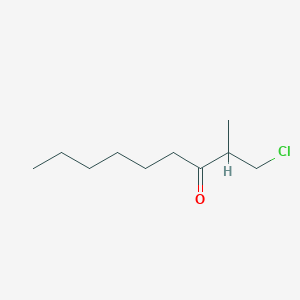
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)

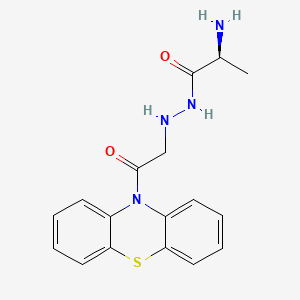
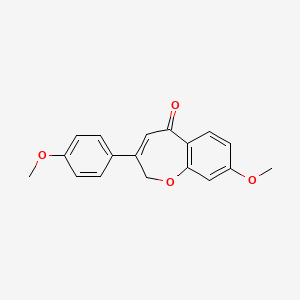
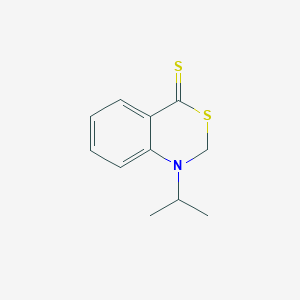

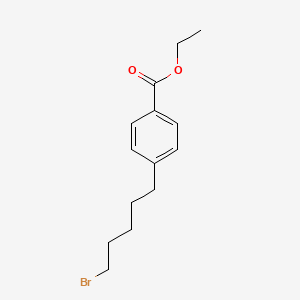

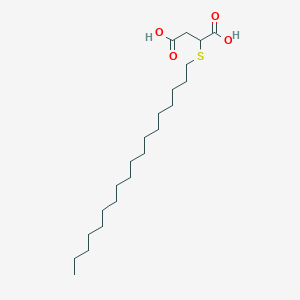
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

